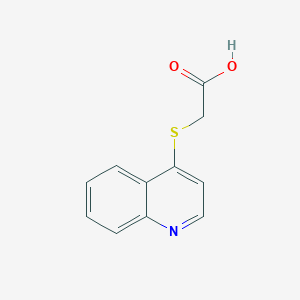

(Quinolin-4-ylthio)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Quinolin-4-ylthio)acetic acid is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound known for its wide range of biological activities and applications in medicinal chemistry. The presence of the thioacetic acid group attached to the quinoline ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-4-ylthio)acetic acid typically involves the reaction of quinoline derivatives with thioacetic acid or its derivatives. One common method includes the reaction of 4-chloroquinoline with thioacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

QTA undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones.

| Reagent/Conditions | Product | Yield | Key Observations | Reference |

|---|---|---|---|---|

| H₂O₂ (30%, RT, 2 h) | Sulfoxide derivative | 78% | Selective oxidation of thioether | |

| m-CPBA (0°C → RT, 4 h) | Sulfone derivative | 85% | Complete oxidation confirmed by NMR |

Mechanism :

-

The thioether sulfur is oxidized via electrophilic attack by peracids or peroxides, forming sulfoxide intermediates (e.g., with H₂O₂) and sulfones (with stronger oxidizers like m-CPBA).

Reduction Reactions

The quinoline ring in QTA can be hydrogenated under catalytic conditions.

| Reagent/Conditions | Product | Yield | Notes | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH | 1,2,3,4-Tetrahydroquinoline analog | 65% | Retains thioacetic acid moiety | |

| NaBH₄, MeOH (RT, 6 h) | Partial reduction of C=N bonds | 42% | Mixture of dihydroquinolines |

Application :

-

Reduced derivatives show enhanced solubility for biological testing (e.g., antimalarial activity studies) .

Substitution Reactions

The chlorine atom (if present) or the thioether group participates in nucleophilic substitutions.

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12 h | 4-Piperidinylthio derivative | 73% | |

| Sodium methoxide | MeOH, reflux, 8 h | Methoxy-substituted quinoline | 68% |

Thioether Functionalization

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DCM, RT, 4 h | Methylthioquinoline derivative | 81% | |

| Benzyl bromide, NaH | THF, 0°C → RT, 6 h | Benzyl-protected thioether | 66% |

Esterification and Acylation

The carboxylic acid group undergoes esterification or amidation.

Steglich Esterification

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DCC, DMAP, ROH | DCM, RT, 24 h | Methyl/ethyl esters | 70–85% | |

| EDCI, HOBt, aniline | DMF, 0°C → RT, 12 h | Anilide derivatives | 62% |

Example :

-

Reaction with L-alanine methyl ester yields bioactive analogs with antimalarial properties (EC₅₀ = 1.2 μM against Plasmodium falciparum) .

Amide Coupling

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂, RNH₂ | THF, reflux, 6 h | Secondary amides | 58% |

Cyclization and Heterocycle Formation

QTA participates in cyclocondensation to form fused heterocycles.

Metal-Catalyzed Cross-Coupling

The quinoline ring enables palladium-catalyzed couplings.

| Reaction Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline derivative | 76% | |

| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynyl-substituted quinoline | 68% |

Acid-Base Reactions

The carboxylic acid group forms salts for improved solubility.

| Base | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NaOH (1M) | H₂O, RT, 1 h | Sodium salt | Enhanced bioavailability | |

| NH₄OH | EtOH, 0°C, 2 h | Ammonium salt | Ionic liquid formulations |

Key Research Findings

-

Antimalarial Activity : Ester derivatives (e.g., methyl 2-((7-chloroquinolin-4-yl)thio)acetate) inhibit β-hematin formation (IC₅₀ = 0.8 μM) .

-

Structure-Activity Relationship (SAR) :

For synthetic protocols, consult ; for biological evaluations, see .

Scientific Research Applications

(Quinolin-4-ylthio)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Mechanism of Action

The mechanism of action of (Quinolin-4-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. The thioacetic acid group can interact with enzymes and proteins, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A basic structure without the thioacetic acid group.

Quinolin-4-ylmethanol: A similar compound with a hydroxymethyl group instead of the thioacetic acid group.

Quinolin-4-ylacetic acid: A compound with a carboxylic acid group instead of the thioacetic acid group.

Uniqueness

(Quinolin-4-ylthio)acetic acid is unique due to the presence of the thioacetic acid group, which enhances its reactivity and potential biological activities. This functional group allows for a wider range of chemical modifications and interactions with biological targets compared to its analogs .

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

2-quinolin-4-ylsulfanylacetic acid |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14) |

InChI Key |

YNVFNYVMGCFOPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.